molecular formula C18H18F2N2OS B2885115 (7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(2-methylpyridin-3-yl)methanone CAS No. 1705200-95-8

(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(2-methylpyridin-3-yl)methanone

Cat. No. B2885115
CAS RN: 1705200-95-8
M. Wt: 348.41
InChI Key: OJGWBVHCTRJBCW-UHFFFAOYSA-N
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Description

The compound “(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(2-methylpyridin-3-yl)methanone” is a complex organic molecule. It contains a thiazepane ring, which is a seven-membered ring with one sulfur atom, one nitrogen atom, and five carbon atoms. The thiazepane ring is substituted with a 2,5-difluorophenyl group and a 2-methylpyridin-3-yl)methanone group .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The difluorophenyl group, for instance, is a type of organofluorine compound, which is characterized by the presence of a carbon-fluorine bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For instance, the presence of the difluorophenyl group could influence the compound’s polarity, solubility, and stability .

Scientific Research Applications

Structural and Functional Insights

Development of Formulations for Poorly Water-Soluble Compounds : Research on compounds with poor water solubility, such as a specific study by Burton et al., highlights the development of precipitation-resistant solution formulations to increase in vivo exposure. This approach could be relevant for enhancing the bioavailability of similarly structured compounds like the one , particularly in early toxicology and clinical studies (Burton et al., 2012).

Polymeric Materials Development : A study by Shi et al. on the development of poly(arylene ether sulfone)s showcases the synthesis of new difluoro aromatic ketone monomers for creating materials with enhanced properties such as hydroxide conductivity and alkaline stability. This indicates the potential for using complex ketones in materials science to improve the performance of polymeric systems (Shi et al., 2017).

Antimicrobial and Anticancer Applications : The synthesis of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives, as explored by Mallesha and Mohana, reveals the potential antimicrobial activity against various pathogenic strains. This suggests that structurally complex ketones could be valuable in developing new antimicrobial and potentially anticancer agents (Mallesha & Mohana, 2014).

Enhanced Photostability of Fluorophores : Research by Woydziak et al. on the fluorination of fluorophores, including the synthesis of hexafluorobenzophenones, demonstrates the potential for enhancing photostability and spectroscopic properties of fluorinated compounds. This insight could be applicable to the study and application of fluorinated compounds in imaging and diagnostic tools (Woydziak et al., 2012).

properties

IUPAC Name

[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-(2-methylpyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N2OS/c1-12-14(3-2-7-21-12)18(23)22-8-6-17(24-10-9-22)15-11-13(19)4-5-16(15)20/h2-5,7,11,17H,6,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJGWBVHCTRJBCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)C(=O)N2CCC(SCC2)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(2-methylpyridin-3-yl)methanone

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